N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
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Description
N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H14FN3O2S and its molecular weight is 319.35. The purity is usually 95%.
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Biological Activity
N-(4-fluorobenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole-pyrimidine core which is known for various biological activities, including anti-inflammatory and antimicrobial effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Compound | Target Bacteria | IC50 (μM) |
---|---|---|
Compound A | E. coli | 158.5 ± 12.5 |
Compound B | S. aureus | 120.0 ± 10.0 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through its interactions with cyclooxygenase (COX) enzymes. Compounds with similar structures have shown to inhibit COX enzymes effectively:
Compound | COX Inhibition (IC50 μM) | Comparison Drug (Celecoxib) |
---|---|---|
Compound C | 0.04 ± 0.01 | 0.04 ± 0.01 |
Compound D | 0.05 ± 0.02 | 0.04 ± 0.01 |
These findings suggest that the compound may possess similar anti-inflammatory properties.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
- Antibacterial Mechanism : The thiazole and pyrimidine moieties may disrupt bacterial cell wall synthesis or function by targeting specific enzymes involved in these processes.
Case Studies
A review of literature reveals several case studies where similar compounds have been tested for biological activity:
- Study on Antimicrobial Effects : A study demonstrated that thiazole-pyrimidine derivatives exhibited significant antibacterial properties against resistant strains of bacteria .
- Anti-inflammatory Studies : Research indicated that certain derivatives showed promising results in reducing inflammation in animal models through the inhibition of COX pathways .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S/c16-11-3-1-10(2-4-11)8-18-13(20)7-12-9-22-15-17-6-5-14(21)19(12)15/h1-6,12H,7-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLOPSXSHVZOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.